1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Description
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1955494-28-6) is an imidazole-derived carboxylic acid salt with a phenyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₁₀H₉ClN₂O₂, and it has a molecular weight of 224.64 g/mol . The compound is synthesized via hydrolysis of its methyl ester precursor using bases like LiOH or NaOH in aqueous tetrahydrofuran/methanol, yielding 56–83.7% under optimized conditions . The hydrochloride salt enhances water solubility compared to the free acid form (CAS: 18075-64-4, MW: 188.18 g/mol), which has a boiling point of 424.5°C and density of 1.284 g/cm³ . This compound is commercially available for research purposes, though its specific biological applications remain underexplored in the provided literature .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOIYDZLZNGSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution patterns around the imidazole ring. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Electronic Nature: Electron-withdrawing groups (e.g., 4-CF₃, 3-Cl, 4-Cl) increase the acidity of the carboxylic acid moiety and may influence binding in biological targets . Pyrimidinyl and ethyl substituents modify the imidazole ring's basicity and solubility .
Hydrochloride vs. Free Acid Forms :
Biological Activity
Overview
1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features an imidazole ring substituted at the 1-position with a phenyl group and at the 4-position with a carboxylic acid group, which enhances its solubility and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets:
- Enzyme Inhibition : This compound has been shown to inhibit xanthine oxidase (XOR), an enzyme involved in purine metabolism, which can lead to reduced uric acid levels and may be beneficial in treating conditions like gout. The IC50 values for XOR inhibition have been reported in the nanomolar range, indicating potent activity compared to established drugs like febuxostat .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in leukemic cells at micromolar concentrations.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Properties : It has demonstrated efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer Potential : The compound's ability to inhibit cell proliferation in several cancer types has been documented. In vitro studies have revealed that it can significantly reduce cell viability in human tumor cell lines, with some derivatives showing IC50 values lower than those of standard chemotherapeutics .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Xanthine Oxidase Inhibition Study :
- Antitumor Activity Assessment :
- Cellular Mechanism Exploration :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can yield be maximized?
- Methodology : The compound can be synthesized via hydrolysis of its methyl ester precursor. A reported method involves reacting 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester with lithium hydroxide monohydrate (LiOH·H₂O) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water at ambient temperature for 3 hours, achieving an 83.7% yield . Key factors include maintaining inert conditions to prevent side reactions and optimizing solvent ratios for efficient hydrolysis.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic methods:
- NMR : ¹H/¹³C NMR to verify aromatic protons (imidazole and phenyl rings) and carboxylic acid functionality.
- FTIR : Confirm the presence of C=O (carboxylic acid) and N-H (imidazole) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁻ for the hydrochloride salt).
- Elemental Analysis : Ensure stoichiometric alignment of C, H, N, and Cl .
Q. How can HPLC methods be adapted for purity assessment of this compound?
- Methodology : Employ a reversed-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH adjusted to 3.0) and methanol (70:30 v/v). Set the UV detection wavelength to 207 nm for optimal sensitivity. Validate linearity (1–10 µg/mL) and recovery (>99%) using spiked samples .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to solve crystal structures. Key steps include:
- Growing single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water).
- Collecting high-resolution diffraction data (≤1.0 Å) to resolve hydrogen bonding between the imidazole N-H and chloride ions.
- Validate thermal parameters and occupancy rates to confirm protonation states .
Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC. The imidazole ring is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, while the hydrochloride salt enhances stability at neutral pH .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) and differential scanning calorimetry (DSC) to detect phase transitions .
Q. How can derivatives of this compound be designed for biological activity (e.g., enzyme inhibition)?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents at the phenyl or imidazole positions. For example, electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance binding to hydrophobic enzyme pockets.
- Biological Assays : Test xanthine oxidase (XO) inhibition using a uric acid production assay. Derivatives with hydroxyl or methyl groups at the imidazole 2-position show IC₅₀ values <10 µM .
Q. What synthetic strategies mitigate side reactions during functionalization of the imidazole ring?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during nucleophilic substitution at the imidazole 1-position.
- Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Optimize ligand systems (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) to minimize dehalogenation .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology : Cross-reference data from peer-reviewed studies and databases (e.g., PubChem, ECHA). For example, conflicting melting points may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases and DSC to confirm thermal behavior .
Q. Why do hydrolysis rates vary across studies for this compound?
- Resolution : Variability often stems from solvent polarity and water activity. For instance, hydrolysis in DMSO/water (1:1) proceeds faster than in THF/water due to increased solubility of reactive intermediates. Control water content (<5%) in non-polar solvents to suppress hydrolysis .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for reactions involving the imidazole ring to prevent unwanted hydrolysis .
- Characterization : Always pair NMR with elemental analysis to confirm purity, as residual solvents (e.g., THF) can skew spectroscopic data .
- Biological Testing : Include positive controls (e.g., allopurinol for XO inhibition assays) to validate experimental setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
